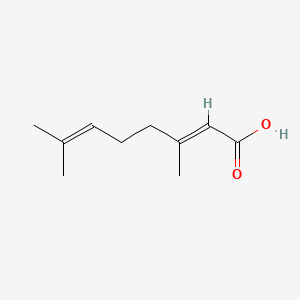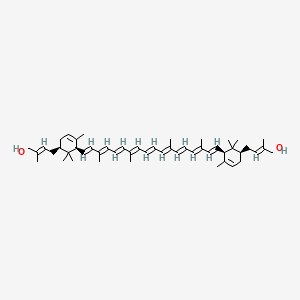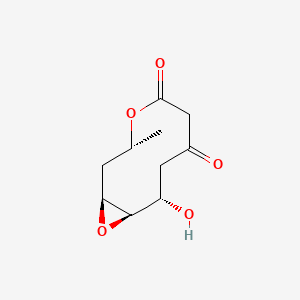
1,2-癸二醇
概述
描述
1,2-Decanediol: is an organic compound with the molecular formula C10H22O2 . It is a type of glycol, specifically a 1,2-alkanediol, characterized by two hydroxyl groups attached to the first and second carbon atoms of a decane chain. This compound is known for its antimicrobial properties and is commonly used in cosmetics and personal care products .
科学研究应用
1,2-Decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as an antimicrobial agent in biological studies, particularly in the development of new antibiotics.
Medicine: It is investigated for its potential use in treating skin infections and as an ingredient in topical formulations.
Industry: It is used in the production of cosmetics, personal care products, and as a solvent for various chemical reactions .
作用机制
Target of Action
1,2-Decanediol, an organic compound belonging to the 1,2-alkanediol family, primarily targets bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . These bacteria are part of the human skin microbiome and play a significant role in skin health and disease.
Mode of Action
The antibacterial activity of 1,2-Decanediol is dependent on its alkyl chain length . It exhibits significant bactericidal activity, meaning it can kill bacteria rather than merely inhibiting their growth
Result of Action
The primary result of 1,2-Decanediol’s action is the reduction of bacterial populations on the skin, particularly Staphylococcus species . This can lead to improvements in skin conditions associated with bacterial overgrowth or infection. Additionally, 1,2-Decanediol has been reported to have anti-inflammatory and antioxidant properties , which could contribute to its beneficial effects on skin health.
Action Environment
The efficacy and stability of 1,2-Decanediol can be influenced by various environmental factors. For instance, its solubility in water and cosmetic esters can affect its absorption and distribution in the skin . Furthermore, its antibacterial activity may be affected by the specific conditions of the skin microbiome, including the presence of other microbial species and the pH and moisture levels of the skin .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Decanediol can be synthesized through the hydrolysis of 1,2-epoxydecane. A typical method involves the reaction of 1-decene oxide with water in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is extracted using petroleum ether .
Industrial Production Methods: In industrial settings, 1,2-decanediol is produced by the catalytic hydrogenation of 1,2-decanedione. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 1,2-Decanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-decanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to decane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation
Major Products Formed:
Oxidation: 1,2-Decanedione.
Reduction: Decane.
Substitution: 1,2-Dichlorodecane or 1,2-Dibromodecane
相似化合物的比较
- 1,2-Hexanediol
- 1,2-Octanediol
- 1,2-Dodecanediol
Comparison: 1,2-Decanediol is unique among its analogs due to its longer carbon chain, which enhances its antimicrobial efficacy. While shorter-chain 1,2-alkanediols like 1,2-hexanediol and 1,2-octanediol are more soluble in water, 1,2-decanediol is more effective in non-aqueous systems and is primarily used in ester-based formulations .
属性
IUPAC Name |
decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009388 | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Acros Organics MSDS] | |
| Record name | 1,2-Decanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-86-4 | |
| Record name | 1,2-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57M60MI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Decanediol, like other 1,2-alkanediols, disrupts bacterial cell membranes due to its amphiphilic nature. [, , ] The exact mechanism is not fully elucidated, but it is believed that 1,2-decanediol integrates into the lipid bilayer, disrupting membrane integrity and leading to cell death. [] This effect is particularly potent against bacteria responsible for body odor, such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. []
A: 1,2-Decanediol (chemical formula: C10H22O2) has a molecular weight of 174.28 g/mol. [] While the provided research doesn't delve into detailed spectroscopic data, it's important to note that as a 1,2-alkanediol, it possesses two hydroxyl groups on the first and second carbon atoms of its alkane chain. []
A: Research indicates a strong correlation between the length of the alkane chain in 1,2-alkanediols and their antimicrobial activity, sensory irritation potential, and percutaneous absorption. [] Longer chains, such as in 1,2-decanediol, tend to have increased antimicrobial activity but also higher sensory irritation potential, likely due to greater membrane interference and intrinsic toxicity. [, ] Conversely, percutaneous absorption decreases with increasing chain length. []
A: Yes, 1,2-Decanediol exhibits synergistic antimicrobial activity when combined with other compounds. [, , ] For instance, it demonstrates enhanced efficacy against microorganisms causing osmidrosis, acne, and mycosis when used in ternary mixtures with 2-phenoxyethanol and other 1,2-alkanediols like 1,2-hexanediol. [] Another study highlighted its synergistic effect with licochalcone A and carnitine against Propionibacterium acnes, the bacteria associated with acne. []
A: Yes, 1,2-Decanediol is frequently incorporated into cosmetic and dermatological preparations. [, , , , ] Its antimicrobial properties make it effective against acne and body odor. [, , ] Studies have explored its use in moisturizers, sunscreen formulations, and other topical applications. [, , , ]
A: Research demonstrates that 1,2-Decanediol can be utilized in the synthesis of various compounds. One study employed enzymatic synthesis to create 1,2-decanediol galactoside, a potentially safer alternative to 1,2-decanediol for cosmetics. [] Another study investigated the use of 1,2-decanediol as a comonomer in the synthesis of branched poly(butylene succinate) copolymers, exploring their thermal, crystallization, and mechanical properties. []
A: While generally considered safe for cosmetic use, some studies suggest that 1,2-Decanediol, especially with increasing chain length, may have higher skin irritation potential. [, ] This effect could be due to increased membrane interference or inherent toxicity. [] Further research is crucial for a complete understanding of its safety profile and potential long-term effects.
A: Various analytical methods have been used to study 1,2-Decanediol and its effects. Franz diffusion cell systems are employed to assess its percutaneous absorption. [] High-performance liquid chromatography (HPLC) is a common technique to analyze and quantify 1,2-Decanediol in various samples. [] Mass spectrometry is used to identify and characterize 1,2-Decanediol and its derivatives, such as 1,2-decanediol galactoside. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-9-yl] hydrogen sulfate](/img/structure/B1670099.png)




![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)



